Calcium;(4-methylphenyl)methanesulfonate
Description
Calcium (4-methylphenyl)methanesulfonate is a calcium salt derived from (4-methylphenyl)methanesulfonic acid. The compound consists of a para-methyl-substituted benzene ring attached to a methanesulfonate group, with calcium as the counterion. Such aryl sulfonates are typically used in organic synthesis, catalysis, and specialized industrial applications due to their stability and reactivity .
Properties
Molecular Formula |
C16H18CaO6S2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
calcium;(4-methylphenyl)methanesulfonate |
InChI |
InChI=1S/2C8H10O3S.Ca/c2*1-7-2-4-8(5-3-7)6-12(9,10)11;/h2*2-5H,6H2,1H3,(H,9,10,11);/q;;+2/p-2 |
InChI Key |
YKVADTCLGDCJCD-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)[O-].CC1=CC=C(C=C1)CS(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;(4-methylphenyl)methanesulfonate typically involves the reaction of methanesulfonic acid with calcium carbonate. The reaction proceeds as follows: [ \text{CH}_3\text{SO}_3\text{H} + \text{CaCO}_3 \rightarrow \text{Ca}(\text{CH}_3\text{SO}_3)_2 + \text{CO}_2 + \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium;(4-methylphenyl)methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfides, and substituted aromatic compounds .
Scientific Research Applications
Calcium;(4-methylphenyl)methanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of calcium;(4-methylphenyl)methanesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to alter the activity of enzymes and other proteins .
Comparison with Similar Compounds
Key Properties (Inferred):
- Molecular Formula : Likely C₈H₁₀CaO₆S₂ (assuming one calcium ion balances two sulfonate groups).
- Molecular Weight : ~318.4 g/mol (calculated).
- Solubility: Expected to be moderately soluble in polar solvents like water or ethanol, though reduced compared to non-aromatic sulfonates due to the hydrophobic phenyl group .
- Applications: Potential use as a catalyst, intermediate in organic synthesis, or specialty additive, inferred from analogs like calcium methanesulfonate .
Comparison with Similar Compounds
Calcium Methanesulfonate (CMS)
Molecular Formula : C₂H₆CaO₆S₂
Molecular Weight : 230.27 g/mol
Key Properties :
- Solubility: Highly soluble in water and ethanol; insoluble in non-polar solvents .
- Applications : Widely used in proteomics, organic synthesis, and as a catalyst. Also employed in physiological solutions due to biocompatibility .
- Stability : Stable under standard conditions; decomposes under microbial action in environmental settings .
Comparison :
- Structural Difference : CMS lacks the aromatic (4-methylphenyl) group, making it more hydrophilic and suitable for aqueous applications.
- Reactivity : The phenyl group in calcium (4-methylphenyl)methanesulfonate may enhance lipophilicity, favoring organic-phase reactions or specialized catalysis.
Sodium Methanesulfonate
Molecular Formula : CH₃SO₃Na
Molecular Weight : 118.09 g/mol
Key Properties :
Comparison :
- Cation Effect : Sodium salts are more soluble but less likely to form stable complexes compared to calcium salts. Calcium (4-methylphenyl)methanesulfonate may exhibit stronger ionic interactions in mixed-solvent systems.
Aryl Methanesulfonates (e.g., 4-Formylphenyl Methanesulfonate)
Example : 4-Formylphenyl Methanesulfonate (CAS 69088-97-7)
Molecular Formula : C₈H₈O₄S
Molecular Weight : 200.21 g/mol
Key Properties :
Comparison :
- Functional Groups : Calcium (4-methylphenyl)methanesulfonate’s methyl group offers steric hindrance and electronic effects distinct from formyl or sulfonyl substituents in other aryl sulfonates.
- Cation Role : Calcium ions may facilitate coordination chemistry, unlike protonated or sodium-based aryl sulfonates.
Data Table: Comparative Analysis
Research Findings and Industrial Relevance
- Environmental Impact : Methanesulfonate salts, including calcium derivatives, contribute to atmospheric aerosol formation and microbial degradation pathways .
- Biological Compatibility : Calcium methanesulfonate’s use in physiological solutions (e.g., cardiac studies) highlights its low toxicity, whereas aryl sulfonates may require toxicity assessments for biomedical applications .
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